Monolaurin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

monolaurin mechanism of action lipid membrane disruption

Primary Mechanism: Lipid Membrane Disruption

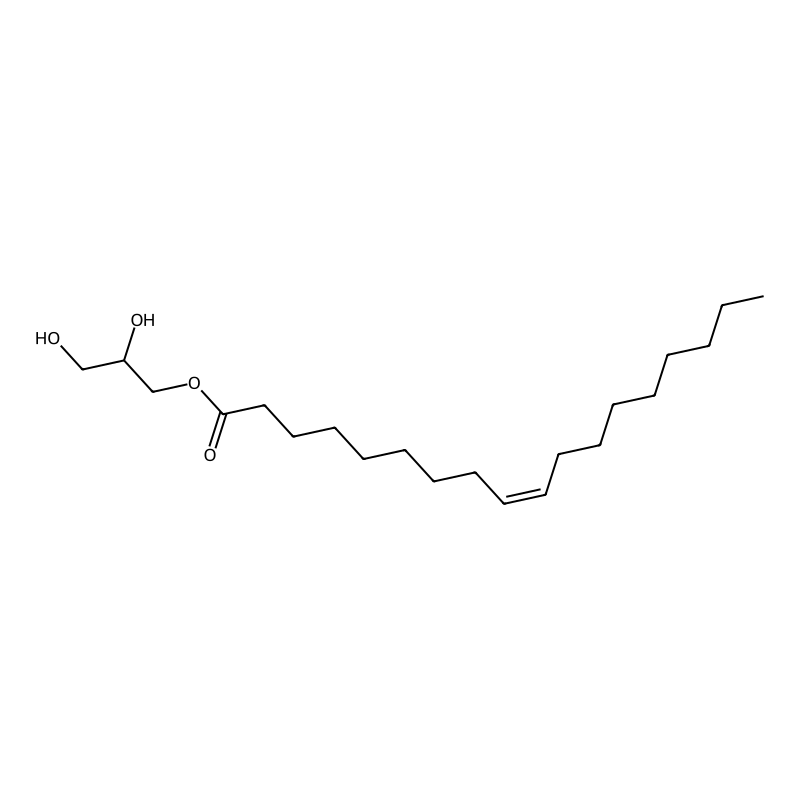

Monolaurin's effectiveness stems from its amphipathic structure—a hydrophilic glycerol head and a hydrophobic lauric acid tail. This enables the molecule to incorporate into lipid bilayers, primarily targeting microbial membranes [1] [2].

The table below summarizes the core mechanisms and key supporting evidence.

| Mechanism | Description | Key Research Evidence |

|---|---|---|

| Membrane Integration & Destabilization | Amphipathic structure inserts into lipid bilayer, increasing permeability, causing leakage of cellular contents, and ultimately leading to cell lysis [1]. | Demonstrated against Gram-positive bacteria (e.g., S. aureus) and enveloped viruses (Herpes simplex, Influenza) [1] [2]. |

| Viral Envelope Disintegration | Directly dissolves the lipid envelope of viruses, rendering them non-infectious. This is a physical, virucidal action [1] [3]. | >99.9% infectivity reduction observed in human RNA/DNA enveloped viruses; electron microscopy confirms structural disintegration [1] [3]. |

| Inhibition of Viral Replication | Interferes with later stages of viral replication cycle, including maturation and binding of viral proteins to the host cell membrane [3]. | Shown to inhibit Junin virus maturation and prevent binding of vesicular stomatitis virus proteins [3]. |

| Biofilm Disruption | Eradicates pre-formed biofilms and inhibits new biofilm formation by reducing bacterial attachment and downregulating biofilm-associated genes [1] [4]. | Effective against MRSA and S. epidermidis biofilms; causes morphological changes like cell elongation and swelling [1] [5] [4]. |

Antimicrobial Spectrum and Synergistic Effects

This compound exhibits broad-spectrum activity, but its efficacy varies significantly between microbial types.

| Category | Pathogen Examples | Efficacy / Notes |

|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus (including MRSA), Streptococcus spp., Bacillus spp., Clostridium perfringens [1] [5]. | Highly effective. MIC against S. aureus ranges from 250–2000 µg/ml [5]. |

| Gram-negative Bacteria | Helicobacter pylori, Escherichia coli (under specific conditions) [1] [3]. | Variable efficacy; robust outer membrane with LPS often confers resistance [1]. |

| Enveloped Viruses | Herpes Simplex Virus (HSV), Influenza, SARS-CoV-2, HIV-1, Epstein-Barr Virus (EBV) [1] [3] [2]. | Highly effective due to reliance on lipid envelope for infectivity. |

| Fungi/Yeast | Candida albicans [1]. | Effective; reduces biofilm viable cell counts and downregulates host inflammatory response [1]. |

| Synergistic Combinations | β-lactam antibiotics (e.g., against S. aureus) [5]. | 83.3%-100% synergism rate; significantly reduces MIC of both agents and suppresses β-lactamase (blaZ) gene expression [5]. |

A key feature of this compound is its selectivity. It preferentially targets pathogens while sparing beneficial gut flora like Lactobacillus and Bifidobacterium species, a property thought to mimic its natural role in shaping the infant microbiome in human breast milk [1].

Experimental Protocols for Key Assays

For researchers aiming to validate these mechanisms, here are standard methodologies from recent literature.

Determining Minimum Inhibitory Concentration (MIC)

The agar dilution method is commonly used to determine the MIC of this compound against bacterial pathogens [5].

- Procedure:

- Prepare a stock solution of this compound (e.g., 4 mg dissolved in 100 µL DMSO, then diluted with Tryptic Soy Broth to a final concentration of 2 mg/mL with 5% DMSO) [5].

- Create serial dilutions of this compound in agar plates.

- Spot-inoculate the plates with a standardized bacterial suspension (e.g., ~10⁵ CFU/spot).

- Incubate plates at 37°C for 24 hours.

- The MIC is defined as the lowest concentration of this compound that completely prevents visible growth [5].

Assessing Anti-Biofilm Activity (BIC and BEC)

The microtiter plate (crystal violet) assay is standard for evaluating biofilm inhibition and eradication [4].

- Biofilm Inhibitory Concentration (BIC) Assay:

- In a U-bottom 96-well microplate, add this compound and bacterial suspension simultaneously.

- Incubate for 24 hours at 37°C to allow biofilm formation.

- Wash wells with PBS to remove non-adherent cells.

- Fix and stain the adhered biofilm with 1% crystal violet for 15 minutes.

- Wash again, elute the dye with 96% ethanol, and measure the optical density at 595 nm.

- Calculate the percentage of inhibition and determine BIC₅₀/BIC₈₀ via probit analysis [4].

- Biofilm Eradication Concentration (BEC) Assay:

- First, grow biofilms by incubating bacteria in microplates for 24 hours.

- After biofilm formation, add this compound to the wells.

- Incubate again, then wash, stain, and measure OD as in the BIC assay [4].

Visualizing Morphological Damage

A Scanning Electron Microscope (SEM) can directly visualize the disruptive effects of this compound.

- Procedure:

- Treat bacterial cells (e.g., S. aureus) with this compound at 1xMIC for a specified period.

- Fix the cells, typically with glutaraldehyde, and dehydrate using a graded ethanol series.

- Critical-point dry the samples, sputter-coat with gold, and observe under SEM.

- Expected Outcome: Treated cells show significant morphological changes such as cell elongation, outer membrane swelling, and visible deformities compared to smooth, intact untreated cells [5].

Research Workflow and Signaling Pathway

For a visual summary of the experimental workflow to study this compound's effects, refer to the diagram below.

While membrane disruption is the primary mechanism, this compound also exhibits immunomodulatory properties. At higher concentrations, it can integrate into mammalian T-cell membranes, suppressing excessive activation and cytokine release, which suggests a potential role in calming hyperactive immune responses [1].

References

- 1. (Glycerol Monolaurate) and the Human Microbiome this compound [lauricidin.com]

- 2. How Does this compound Kill Viruses? Key Facts and Mechanisms [biologyinsights.com]

- 3. Antiviral and Antibacterial Actions of this compound and Lauric Acid [advancedhealing.com]

- 4. The 1-monolaurin inhibit growth and eradicate the biofilm ... [bmcproc.biomedcentral.com]

- 5. Novel synergistic interactions between this compound, a mono ... [pmc.ncbi.nlm.nih.gov]

In Vitro Antimicrobial Spectrum of Glycerol Monolaurate

| Microorganism | Gram Stain | Reported MIC/MBC/MFC Values | Key Findings & Context |

|---|

| Staphylococcus aureus | Gram-positive | GML MIC: ~0.05-0.25 mM (approx. 0.02-0.1 mg/mL) [1] [2] TGML MIC: 0.08 mg/mL [3] | Highly susceptible; GML is ≥200x more bactericidal than lauric acid; prevents biofilm formation and inhibits exotoxin production at sub-inhibitory concentrations [1] [2]. | | Streptococcus pyogenes | Gram-positive | GML MIC: ~0.05 mM (approx. 0.02 mg/mL) [1] | Highly susceptible; GML shows greater bactericidal activity than against S. aureus [1]. | | Bacillus subtilis | Gram-positive | N/A | Human milk (high in GML) showed strong inhibition; used as a positive control due to known high susceptibility to GML [2]. | | Listeria monocytogenes | Gram-positive | TGML MIC: 0.04 mg/mL [3] | Highly susceptible to the triglycerol derivative [3]. | | Clostridium perfringens | Gram-positive (Anaerobic) | N/A | Growth was inhibited by human milk (a source of GML) [2]. | | Escherichia coli | Gram-negative | TGML MIC: 0.16 mg/mL [3] GML alone: Often not effective, even at 3000 µg/mL [2] | Susceptible to TGML. Natural GML in human milk inhibits growth, suggesting synergy with other milk compounds. Intrinsic resistance is linked to lipopolysaccharide (LPS) layer [2] [3]. | | Salmonella typhimurium | Gram-negative | TGML MIC: 0.16 mg/mL [3] | Susceptible to the triglycerol derivative [3]. | | Haemophilus influenzae | Gram-negative (LOS) | N/A | GML prevents biofilm formation and is bactericidal in mature biofilms [1]. | | Pseudomonas aeruginosa | Gram-negative | N/A | Naturally most resistant; susceptibility greatly enhanced in acidic pH (5.0-6.0) and with cation chelators (e.g., EDTA) [1]. | | Candida albicans | Fungus (Yeast) | Monolaurin MIC: 62.5-125 µM (approx. 0.02-0.04 mg/mL) [4] TGML MIC: 0.64 mg/mL [3] | this compound significantly reduces biofilm viability (at 10-20x MIC) and downregulates host pro-inflammatory cytokines (IL-1α, IL-1β) in a co-culture model [4] [3]. | | Cryptococcus neoformans | Fungus (Yeast) | TGML MIC: 1.25 mg/mL [3] | Susceptible to the triglycerol derivative [3]. |

The following diagram illustrates the primary mechanisms by which GML exerts its antimicrobial and anti-inflammatory effects, as revealed by in vitro studies.

GML's multimodal mechanism of action against pathogens and host inflammation.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.

Minimum Inhibitory/Bactericidal Concentration (MIC/MBC) Assay

This is a standard broth microdilution method used to determine the lowest concentration that inhibits visible growth (MIC) and kills the microorganism (MFC/MBC) [4] [1].

- Inoculum Preparation: Prepare a microbial inoculum to a density of approximately 5 × 10³ to 1 × 10⁶ CFU/mL in a suitable broth like RPMI-1640 or Todd Hewitt broth [4] [1].

- Compound Dilution: Prepare serial dilutions of GML (e.g., from 3.9 to 2,500 µM) in a 96-well plate. Include controls: a growth control (inoculum only) and a vehicle control (e.g., 1% ethanol) [4].

- Incubation & MIC Reading: Incubate the plate for 24 hours at 37°C. The MIC is the lowest concentration that visibly inhibits growth [4].

- MFC/MBC Determination: Subculture aliquots (e.g., 20 µL) from each well onto agar plates (e.g., Sabouraud Dextrose Agar). After another 24 hours of incubation, the MFC is the lowest concentration that results in no visible growth on the agar [4].

Biofilm Assay

This protocol evaluates GML's efficacy against mature biofilms, which are often more resistant to antimicrobials [4].

- Biofilm Formation: Grow a microbial inoculum (e.g., 1 × 10⁶ CFU/mL of C. albicans) in a sterile 24-well plate for 24 hours at 37°C to establish the biofilm [4].

- Biofilm Treatment: Treat the mature biofilms with GML at concentrations significantly higher than the MIC (e.g., 10×MIC and 20×MIC). Apply the treatment once daily [4].

- Viability Assessment: After treatment, assess the reduction in microbial viability using standard methods like Log(CFU/ml) quantification [4].

Key Factors Influencing GML Activity

- Gram-positive vs. Gram-negative Bacteria: GML is consistently more effective against Gram-positive bacteria. The outer membrane of Gram-negative bacteria, particularly the lipopolysaccharide (LPS) layer, acts as a permeability barrier. Susceptibility in Gram-negatives like Haemophilus and Gardnerella is higher because they have a less protective lipooligosaccharide (LOS) [1].

- Overcoming Gram-negative Resistance: The activity of GML against resistant Gram-negative bacteria (e.g., Pseudomonas aeruginosa, E. coli) can be significantly enhanced by:

- Formulation and Solubility: GML has a high melting point and poor water solubility, which can limit its application. Advanced formulations like nanocapsules have been shown to reduce cytotoxicity while maintaining antimicrobial efficacy [5].

References

- 1. Glycerol Monolaurate Antibacterial Activity in Broth and ... [pmc.ncbi.nlm.nih.gov]

- 2. Glycerol Monolaurate Contributes to the Antimicrobial and ... [nature.com]

- 3. Antimicrobial activity and action mechanism of triglycerol ... [sciencedirect.com]

- 4. evaluation of antifungal activity of this compound against Candida... In vitro [pmc.ncbi.nlm.nih.gov]

- 5. nanocapsules for biomedical applications: in... Glycerol monolaurate [link.springer.com]

Comprehensive Technical Guide: Monolaurin-Mediated Modulation of Inflammatory Cytokines IL-1α and IL-6

Introduction to Monolaurin and Its Biological Significance

Glycerol monolaurate (GML), also known as this compound, is a natural monoglyceride consisting of a twelve-carbon lauric acid chain attached to a glycerol backbone via an ester linkage. As a compound Generally Recognized as Safe (GRAS) by the FDA, it finds widespread use in food, cosmetic, and pharmaceutical formulations. Recent research has revealed that beyond its well-established broad-spectrum antimicrobial properties, GML exhibits significant immunomodulatory capabilities, particularly in regulating key inflammatory cytokines including IL-1α and IL-6. These cytokines are pivotal in the pathogenesis of inflammatory diseases, and their dysregulation is associated with conditions ranging from periodontal disease to inflammatory bowel disease and viral infections.

The therapeutic interest in GML stems from its dual functionality as both an antimicrobial and anti-inflammatory agent, positioning it as a promising candidate for managing complex inflammatory conditions where infection and inflammation are intertwined. This whitepaper provides a comprehensive technical analysis of GML's mechanisms in modulating IL-1α and IL-6, synthesizing data from recent in vitro and in vivo studies, detailing experimental methodologies, and presenting quantitative data in accessible formats for research and development applications.

Executive Summary of Key Findings

- Dual Antimicrobial and Anti-inflammatory Action: GML demonstrates simultaneous activity against pathogens and suppression of inflammation, particularly in mucosal environments [1] [2] [3].

- Cell-Type Specific Cytokine Modulation: GML differentially regulates cytokine expression in epithelial cells versus fibroblasts, suggesting tissue-specific mechanisms of action [1].

- Structural Dependency: The immunomodulatory activity of GML requires specific structural components—a 12-14 carbon acyl chain, ester linkage, and polar head group—with even minor alterations significantly reducing efficacy [4].

- Pathway-Specific Inhibition: GML suppresses key pro-inflammatory signaling pathways, including NF-κB and MAPK cascades, and disrupts T-cell receptor signaling through membrane lipid domain alteration [4] [3].

- Microbiome-Mediated Effects: GML modulates gut microbiota composition, increasing beneficial bacteria such as Akkermansia and Lactobacillus murinus, which may indirectly influence inflammatory responses [3].

Biological Effects of this compound on Inflammatory Cytokines

Direct Cytokine Modulation

This compound exhibits directional cytokine regulation that varies by cell type, demonstrating sophisticated immunomodulatory capabilities rather than generalized immunosuppression. In human gingival fibroblasts exposed to Aggregatibacter actinomycetemcomitans, GML treatment (25-50 μM) significantly decreased expression of IL-1α, IL-6, IL-18, and TNF-α. Conversely, in keratinocytes within the same model system, GML treatment resulted in divergent responses, suppressing IL-1α while enhancing expression of IL-6, IL-18, and TNF-α [1]. This cell-type specific regulation suggests GML can fine-tune immune responses based on tissue context, potentially enhancing epithelial barrier defenses while suppressing stromal inflammation.

In intestinal inflammation models, GML administration (500 mg·kg⁻¹) to DSS-induced colitis mice significantly reduced colonic expression of pro-inflammatory factors including TNF-α, IL-1β, and IL-1α while simultaneously increasing expression of anti-inflammatory cytokines IL-10 and TGF-β [3]. This balanced modulation of both pro- and anti-inflammatory mediators indicates GML promotes resolution of inflammation rather than simply blocking inflammatory pathways. The coordinated cytokine regulation correlates with improved clinical outcomes including reduced weight loss, decreased colon shortening, and attenuated splenomegaly in experimental colitis.

Antimicrobial Activity with Immunomodulation

This compound's antimicrobial effects contribute to its anti-inflammatory properties by reducing the microbial stimulus for inflammation. Against Candida albicans biofilms, GML demonstrates potent antifungal activity with MIC values ranging from 62.5-125 μM and MFC values of 125-250 μM. Notably, in co-culture models of oral fibroblasts with C. albicans, GML treatment significantly downregulated IL-1α and IL-1β expression while simultaneously reducing fungal burden [5]. This dual functionality addresses both the infectious trigger and subsequent inflammatory response, representing a comprehensive therapeutic approach.

The structural basis for GML's immunomodulatory activity has been systematically investigated through structure-activity relationship studies. Analogs with 12-14 carbon acyl chains effectively inhibit T-cell receptor-induced calcium signaling and cytokine production, while shorter chains (8-10 carbons) show diminished activity [4]. Similarly, ester linkage and a single laurate group at any position on the glycerol backbone are essential for maximal immunomodulatory potency, with dilaurin derivatives showing significantly reduced activity. These findings provide guidance for pharmaceutical development of GML-based therapeutics.

Mechanisms of Action: Anti-inflammatory Pathways

Signaling Pathway Inhibition

This compound exerts its anti-inflammatory effects through multi-pathway inhibition of key pro-inflammatory signaling cascades. In DSS-induced colitis models, GML treatment significantly suppressed activation of both the MAPK and NF-κB signaling pathways [3]. These pathways represent critical regulators of inflammatory gene expression, including cytokines such as IL-1α and IL-6. The inhibition of these signaling hubs explains GML's broad effects on multiple inflammatory mediators rather than single cytokine targets.

Table 1: this compound Effects on Key Signaling Pathways

| Pathway | Effect of this compound | Downstream Consequences | Experimental Model |

|---|---|---|---|

| NF-κB | Suppression of activation | Reduced expression of pro-inflammatory cytokines | DSS-induced colitis in mice [3] |

| MAPK | Inhibition of phosphorylation | Decreased activation of AP-1 and other transcription factors | DSS-induced colitis in mice [3] |

| TCR Signaling | Disruption of LAT clustering | Impaired calcium flux and cytokine production | Human primary T cells [4] |

| Membrane Dynamics | Increased lipid order | Altered spatial organization of signaling complexes | Human primary T cells [4] |

Immunocellular Modulation

This compound directly influences immune cell populations in inflamed tissues, contributing to its anti-inflammatory effects. In lamina propria mononuclear cells (LPMCs) isolated from DSS-colitis mice, GML treatment significantly reduced populations of Th17 cells, neutrophils, and macrophages [3]. These cell types are key drivers of inflammation in IBD and other inflammatory conditions. Th17 cells specifically produce IL-17, a cytokine that synergizes with IL-1 and IL-6 to perpetuate inflammatory circuits. By reducing these critical cellular mediators, GML disrupts the self-sustaining cycles of inflammation.

The membrane-mediated mechanism represents a novel approach to immunomodulation. GML incorporates into cellular membranes and increases both ordered and disordered lipid domains, altering the spatial organization of signaling complexes [4]. This membrane restructuring disrupts the formation of phosphorylated LAT (linker for activation of T cells) clusters essential for T-cell receptor signaling, thereby inhibiting downstream calcium flux and cytokine production without inducing cellular toxicity. This physical mechanism may explain the broad yet specific immunomodulatory profile of GML across different cell types.

Quantitative Data Summary

Cytokine Modulation Data

Table 2: Quantitative Effects of this compound on Inflammatory Cytokines

| Cytokine | Experimental Model | GML Concentration/Dose | Effect | Reference |

|---|---|---|---|---|

| IL-1α | HGF-1 fibroblasts + Aa | 25-50 μM | Decreased expression | [1] |

| IL-1α | Keratinocytes + Aa | 25-50 μM | Decreased expression | [1] |

| IL-1α | Oral fibroblasts + C. albicans | 1,250-2,500 μM | Significant downregulation | [5] |

| IL-6 | HGF-1 fibroblasts + Aa | 25-50 μM | Decreased expression | [1] |

| IL-6 | Keratinocytes + Aa | 25-50 μM | Increased expression | [1] |

| IL-1β | Oral fibroblasts + C. albicans | 1,250-2,500 μM | Significant downregulation | [5] |

| TNF-α | HGF-1 fibroblasts + Aa | 25-50 μM | Decreased expression | [1] |

| TNF-α | DSS-induced colitis mice | 500 mg·kg⁻¹ | Reduced expression | [3] |

| IL-10 | DSS-induced colitis mice | 500 mg·kg⁻¹ | Increased expression | [3] |

| TGF-β | DSS-induced colitis mice | 500 mg·kg⁻¹ | Increased expression | [3] |

Antimicrobial Activity Data

Table 3: Antimicrobial Effects of this compound

| Pathogen | Model System | MIC/MFC | Effect on Biofilm | Reference |

|---|

| Candida albicans | In vitro susceptibility | MIC: 62.5-125 μM MFC: 125-250 μM | Significant reduction at 1,250-2,500 μM | [5] | | Aggregatibacter actinomycetemcomitans | In vitro susceptibility | Not specified | Antimicrobial activity demonstrated | [1] | | Staphylococcus aureus | In vitro susceptibility | Not specified | Inhibited growth in human milk | [2] | | Escherichia coli | In vitro susceptibility | Not specified | Inhibited growth in human milk | [2] | | Seneca Valley Virus | In vitro and piglets | Not specified | Inhibited viral replication by up to 80% in vitro | [6] |

Experimental Protocols and Methodologies

In Vitro Cytokine Modulation Assays

Cell Culture and Treatment Conditions:

- Human gingival fibroblast (HGF-1) and keratinocyte (OBA-9) co-culture established using dual-chamber model with transwell inserts (8 μm pore × 0.3 cm² culture surface) to mimic periodontal environment [1].

- Cells seeded at density of 1 × 10⁵ cells/mL and cultured in DMEM with 10% FBS until optimal TEER (>150 Ohm/cm²) reached, typically after 48 hours.

- Bacterial challenge: Aggregatibacter actinomycetemcomitans (strain D7S-1) applied at 1 × 10⁶ CFU/mL to cross keratinocyte monolayer and reach fibroblast layer in basal chamber.

- GML treatment: this compound (25 or 50 μM) added immediately after bacterial inoculation and maintained for 24 hours.

- Gene expression analysis: RNA extracted from cell layers, followed by quantification of IL-1α, IL-6, IL-18, and TNF-α expression using quantitative real-time PCR.

Cytokine Protein Detection:

- ELISA methodology: Cytokine levels measured in cell culture supernatants using specific antibody pairs.

- Multiplex bead-based assays: For simultaneous quantification of multiple cytokines from limited sample volumes.

- Western blotting: For detection of cytokine precursors and signaling pathway components, with 20 μg protein separated by SDS-PAGE (12% gel) and transferred to membranes for antibody detection [3].

In Vivo Colitis Model

Colitis Induction and Treatment:

- Animals: Male C57BL/6 mice (6-8 weeks old, 20-25 g) maintained under specific pathogen-free conditions [3].

- DSS colitis induction: 3% (w/v) dextran sulfate sodium (molecular mass 36,000-50,000 Da) administered in drinking water for 5 days.

- GML treatment: 500 mg·kg⁻¹ GML administered by oral gavage every two days, beginning 7 days prior to DSS exposure and continuing throughout experiment.

- Clinical assessment: Daily monitoring of body weight, stool consistency, and occult blood.

- Terminal analysis: Colon length measurement, spleen weight, histological scoring of H&E-stained sections, cytokine expression analysis in colonic tissue.

Immune Cell Isolation and Analysis:

- Lamina propria mononuclear cell (LPMC) isolation: Intestinal tissues digested with collagenase/DNase I cocktail, followed by Percoll density gradient centrifugation.

- Flow cytometry: Single-cell suspensions stained with fluorochrome-conjugated antibodies against CD4, CD45, IL-17A, CD11b, Ly6G, F4/80 for identification of Th17 cells, neutrophils, and macrophages.

- Intracellular cytokine staining: Cells stimulated with PMA/ionomycin in presence of brefeldin A for 4-6 hours prior to fixation and permeabilization.

Signaling Pathways and Experimental Visualization

IL-6 Signaling Pathways and this compound Interaction

IL-6 Signaling Pathways: this compound preferentially inhibits pro-inflammatory trans-signaling over regenerative classic signaling [7].

This compound Structure-Activity Relationship

Structure-Activity Relationship: Specific structural features essential for GML's immunomodulatory effects [4].

Potential Applications and Therapeutic Implications

The dual antimicrobial and anti-inflammatory properties of this compound position it as a promising therapeutic candidate for conditions characterized by concurrent infection and inflammation. In periodontal disease, GML's ability to inhibit Aggregatibacter actinomycetemcomitans while differentially modulating cytokine responses in epithelial and stromal cells addresses both the etiological agent and tissue-destructive inflammation [1]. For inflammatory bowel disease, GML's coordinated suppression of pro-inflammatory cytokines (IL-1α, IL-6, TNF-α), inhibition of NF-κB and MAPK signaling, and promotion of beneficial gut microbiota demonstrate multi-modal therapeutic action [3].

The favorable safety profile of GML, supported by its GRAS designation and natural presence in human breast milk (at concentrations up to 3 mg/mL), facilitates clinical translation [2]. Formulation strategies to enhance bioavailability and tissue-specific delivery could further expand therapeutic applications. The membrane-targeted mechanism of GML action presents advantages over receptor-specific inhibitors by simultaneously modulating multiple inflammatory pathways while potentially reducing the likelihood of resistance development.

Conclusion and Future Research Directions

This compound represents a novel class of immunomodulatory compound with unique dual functionality against pathogens and inflammation. The specific modulation of IL-1α and IL-6, coupled with broader effects on inflammatory signaling pathways and immune cell populations, supports its therapeutic potential for diverse inflammatory conditions. The well-defined structure-activity relationship provides a foundation for rational drug design to optimize efficacy and selectivity.

Future research should focus on:

- Clinical validation of efficacy in human inflammatory diseases including IBD, periodontal disease, and dermatological conditions

- Formulation development to enhance bioavailability and tissue targeting while maintaining favorable safety profile

- Combination therapies leveraging GML's antimicrobial properties alongside conventional anti-inflammatory agents

- Mechanistic studies to further elucidate membrane interactions and downstream signaling consequences

- Microbiome modulation investigations to characterize indirect immunomodulatory effects through microbial community restructuring

References

- 1. Effects of this compound on Oral Microbe–Host Transcriptome ... [pmc.ncbi.nlm.nih.gov]

- 2. Glycerol Monolaurate Contributes to the Antimicrobial and ... [nature.com]

- 3. Glycerol monolaurate ameliorates DSS-induced acute ... [pmc.ncbi.nlm.nih.gov]

- 4. Suppression of human T cell activation by derivatives ... [nature.com]

- 5. In vitro evaluation of antifungal activity of this compound ... [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo antiviral activity of this compound against ... [pmc.ncbi.nlm.nih.gov]

- 7. IL-6 Signaling in Immunopathology: From Basic Biology to ... [pmc.ncbi.nlm.nih.gov]

monolaurin host transcriptome and metabolome effects

Transcriptome and Metabolome Effects: An Overview

The most relevant study investigated monolaurin's effects in an in vitro dual-chamber model designed to mimic the human periodontium, using oral bacteria and human host cells (gingival fibroblasts and keratinocytes) [1] [2] [3].

The tables below summarize the key quantitative findings from this study regarding gene expression and metabolite changes.

Table 1: Effects of this compound on Host Gene Expression (Transcriptome) Cell Models: Human Gingival Fibroblasts (HGF-1) and Keratinocytes (OBA-9) infected with Aggregatibacter actinomycetemcomitans and treated with 25 or 50 μM this compound for 24 hours [1].

| Gene | Cell Type | Expression Change vs. Infected Control |

|---|---|---|

| IL-1α | HGF-1 (Fibroblasts) | Decreased [1] |

| IL-6 | HGF-1 (Fibroblasts) | Decreased [1] |

| IL-18 | HGF-1 (Fibroblasts) | Decreased [1] |

| TNF | HGF-1 (Fibroblasts) | Decreased [1] |

| IL-1α | OBA-9 (Keratinocytes) | Decreased [1] |

| IL-6 | OBA-9 (Keratinocytes) | Increased [1] |

| IL-18 | OBA-9 (Keratinocytes) | Increased [1] |

| TNF | OBA-9 (Keratinocytes) | Increased [1] |

Table 2: Effects of this compound on Metabolite Production (Metabolome) Analysis of supernatants from the dual-chamber model after 24-hour treatment with this compound [1].

| Metabolite | Change with this compound Treatment (25/50 μM) |

|---|---|

| Glycerol | Increased [1] |

| Pyruvic acid | Increased [1] |

| 2-deoxytetronic acid NIST | Decreased [1] |

| 4-aminobutyric acid | Decreased [1] |

| Pinitol | Decreased [1] |

| Glyceric acid | Decreased [1] |

Detailed Experimental Protocol

The data in Tables 1 and 2 were generated using the following methodology [1] [2]:

- In Vitro Model: A dual-chamber co-culture system was used. Human gingival fibroblasts (HGF-1) were seeded in the basal chamber, and a monolayer of epithelial keratinocytes (OBA-9) was grown on a transwell insert placed above it. This setup mimics the layered structure of the human periodontium.

- Cell Culture: HGF-1 cells were maintained in Dulbecco’s Modified Eagle’s Medium (DMEM) with 10% Fetal Bovine Serum (FBS). OBA-9 keratinocytes were cultured in a Defined Keratinocyte-SFM medium.

- Infection & Treatment: The model was inoculated with Aggregatibacter actinomycetemcomitans (Strain D7S-1). Immediately after bacterial application, this compound (1-lauroyl-rac-glycerol) was added to the treatment groups at concentrations of 25 μM or 50 μM.

- Analysis:

- Transcriptome: After 24 hours, the expression of immune response genes (IL-1α, IL-6, IL-18, TNF) was quantified in the remaining cell layers (both insert and basal chamber).

- Metabolome: Metabolites produced were also quantified from the cell layers and the supernatant released from the cells.

The following diagram illustrates this experimental workflow:

Proposed Mechanism of Action

While the exact pathways for the transcriptomic and metabolomic changes are not fully delineated in the available literature, this compound's primary mechanism of action is its ability to disrupt the lipid membranes of microbes, including bacteria and enveloped viruses [4]. This physical disruption leads to leakage of cellular contents and cell death.

Furthermore, research indicates that this compound can integrate into mammalian cell membranes, where it is proposed to modulate membrane microdomains and suppress excessive T-cell activation, reducing cytokine release [4]. This immunomodulatory action, combined with its direct antimicrobial effect, provides a plausible explanation for the observed modulation of host inflammatory gene expression.

Research Gaps and Future Directions

It is important to interpret these findings with the following considerations:

- Limited Scope: The current detailed data is from a single in vitro model focused on oral pathogens and cells. The effects on the transcriptome and metabolome in other tissues or in vivo remain largely unexplored.

- Mechanistic Detail: While the membrane-disruption mechanism is well-established for antimicrobial effects, the specific signaling pathways leading to the gene expression changes in host cells require further investigation.

- Human Data: A recent 2025 prospective cohort study associated higher serum this compound levels with a lower risk of SARS-CoV-2 infection in healthcare workers, suggesting systemic biological activity [5]. However, this study did not investigate the underlying transcriptomic or metabolomic mechanisms.

References

- 1. Frontiers | Effects of this compound on Oral Microbe–Host... [frontiersin.org]

- 2. Effects of this compound on Oral Microbe–Host Transcriptome ... [pmc.ncbi.nlm.nih.gov]

- 3. Effects of this compound on Oral Microbe-Host Transcriptome and ... [pubmed.ncbi.nlm.nih.gov]

- 4. (Glycerol Monolaurate) and the Human Microbiome this compound [lauricidin.com]

- 5. Higher Serum this compound Is Associated with a Lower Risk ... [pmc.ncbi.nlm.nih.gov]

monolaurin immune response modulation in co-culture models

Monolaurin's Immunomodulatory & Antimicrobial Profile

This compound (Glycerol Monolaurate) is a natural monoglyceride with broad-spectrum antimicrobial activity. Its immunomodulatory effects are thought to stem from its ability to integrate into cell membranes, potentially disrupting lipid rafts and interfering with signal transduction pathways that lead to inflammatory responses [1].

The table below summarizes its effects on host immune factors and its antimicrobial efficacy from co-culture and related studies.

Table 1: Immunomodulatory and Antimicrobial Effects of this compound in Experimental Models

| Experimental Model | Pathogen / Challenge | Key Immune Modulation Findings | Antimicrobial Efficacy | Citation |

|---|

| Oral Cell Co-culture (in vitro) (OBA-9 keratinocytes & HGF-1 fibroblasts) | Aggregatibacter actinomycetemcomitans (Periodontitis model) | In HGF-1 fibroblasts: ↓ IL-1α, IL-6, IL-18, TNF. In OBA-9 keratinocytes: ↓ IL-1α; ↑ IL-6, IL-18, TNF. | MIC: 62.5 - 125 µM (against C. albicans, reference) [2] | [3] | | Oral Fibroblast Co-culture (in vitro) | Candida albicans biofilms | Significant down-regulation of IL-1α and IL-1β gene expression in host cells. | MIC: 62.5 - 125 µM MFC: 125 - 250 µM Biofilm Reduction: Significant log reduction at 1,250 & 2,500 µM. | [2] | | Piglet Model (in vivo) | Porcine Epidemic Diarrhea Virus (PEDV) | In serum: ↓ PEDV-induced IL-6 and IL-8 production. | Viral load in the intestine was significantly inhibited. | [4] | | Proteomics Analysis (in vivo) | Porcine Epidemic Diarrhea Virus (PEDV) | Regulation of interferon-related pathways; Upregulation of antiviral proteins (Mx1, DDX58, ISG15). | Not Applicable | [4] |

Detailed Experimental Protocols

For researchers looking to replicate or adapt these studies, here are the detailed methodologies for the key co-culture models.

Table 2: Key Experimental Protocols from Co-culture Studies

| Protocol Component | Oral Cell/Bacteria Co-culture Model [3] | Oral Fibroblast/Fungal Co-culture Model [2] |

|---|

| Cell Lines | • Epithelial layer: OBA-9 human gingival keratinocytes. • Fibroblast layer: HGF-1 human gingival fibroblasts. • Bacteria: Aggregatibacter actinomycetemcomitans (Strain D7S-1). | • Host cells: Oral fibroblast cells. • Fungus: Candida albicans (Strain ATCC: SC5314/MYA2876). | | Co-culture Setup | Dual-chamber model: HGF-1 fibroblasts seeded in basal chamber; OBA-9 keratinocytes seeded in transwell insert (8 µm pore) placed above. Bacteria applied to cross the keratinocyte monolayer to reach fibroblasts. | Fibroblasts and C. albicans were cultured simultaneously for 24 hours to establish infection. | | Treatment Application | this compound (25 or 50 µM) added immediately after bacterial inoculation. Analysis performed after 24 hours. | After 24h co-culture, treatments applied: this compound (3.9–2,500 µM), fluconazole (32.2 µM, positive control), or vehicle control (1% ethanol). | | Key Readouts | 1. Gene Expression: qPCR for IL-1α, IL-6, IL-18, TNF in separated cell layers. 2. Metabolomics: Analysis of metabolites (e.g., glycerol, pyruvic acid) in supernatant and cell layers. | 1. Viability: Resazurin assay for fibroblast cytotoxicity. 2. Biofilm Mass: Log(CFU/ml) from treated biofilms. 3. Gene Expression: qPCR for IL-1α and IL-1β in fibroblasts. |

Experimental Workflow and Mechanism Visualization

The following diagrams, created using Graphviz, illustrate the core experimental workflow and a proposed mechanism of action for this compound based on the reviewed studies.

Experimental workflow for co-culture studies.

Proposed multi-target mechanisms of action for this compound.

Key Insights for Research and Development

- Dose-Dependent and Cell-Type-Specific Effects: The immunomodulatory outcome can vary depending on the cell type, as seen in the oral model where cytokine expression decreased in fibroblasts but increased in some cases in keratinocytes [3]. This highlights the need for profiling effects across different relevant cell populations in your specific disease model.

- Broad-Spectrum Potential with Selective Action: this compound's ability to target pathogens while reportedly sparing beneficial bacteria like Lactobacillus and Bifidobacterium [1] makes it a compelling candidate for applications where microbiome balance is crucial, such as in gut health or vaginal formulations.

- Considerations for Preclinical Testing: The animal study [4] successfully used an oral dose of 100 mg/kg·BW. This provides a reference point for in vivo experimental design, though species-specific pharmacokinetics must be considered for translation to higher models or human trials.

References

- 1. (Glycerol Monolaurate) and the Human Microbiome this compound [lauricidin.com]

- 2. In vitro evaluation of antifungal activity of this compound ... [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Effects of this compound on Oral Microbe–Host Transcriptome... [frontiersin.org]

- 4. This compound Confers a Protective Effect Against Porcine ... [pmc.ncbi.nlm.nih.gov]

monolaurin generally recognized as safe GRAS status

Antimicrobial Mechanisms of Action

Monolaurin (glycerol monolaurate or GML) exerts its antimicrobial effects through several physical and biological mechanisms, primarily by targeting the pathogens' cell membranes.

The following diagram illustrates the primary mechanism by which this compound disrupts the lipid membranes of pathogens:

This membrane-disrupting activity is the basis for its broad-spectrum effects, which have been demonstrated in various in vitro studies, as summarized in the table below.

| Pathogen Type | Observed Effects (In Vitro) | Key Supporting Research |

|---|---|---|

| Gram-Positive Bacteria | Effective against Staphylococcus aureus (including MRSA), Streptococcus species, Bacillus species, Listeria, and Clostridium [1] [2]. | Inhibits bacteria and biofilms; effective against antibiotic-resistant strains from atopic dermatitis patients [2]. |

| Gram-Negative Bacteria | Effective against certain species including Neisseria gonorrhoeae, Haemophilus influenzae, and Campylobacter jejuni [1]. | Effectiveness varies; some like E. coli and Salmonella are not affected [1]. |

| Viruses | Inactivates lipid-coated viruses (e.g., Herpes simplex, HIV, cytomegalovirus, visna virus) [3] [1]. | Proposed mechanism: disruption of viral lipid envelope [3]. |

| Fungi | Effective against Candida albicans biofilms [4]. | Significant reduction in fungal viability and host inflammatory response [4]. |

Experimental Protocols for Key Assays

For researchers aiming to validate these findings, here are detailed methodologies for two fundamental assays cited in the search results.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is based on the methods used to determine the MIC of this compound against Staphylococcus aureus clinical isolates [2].

- Principle: Determine the lowest concentration of this compound that prevents visible growth of a microorganism in a liquid medium.

- Materials:

- This compound (e.g., ≥98% purity, Sigma-Aldrich)

- Cation-adjusted Mueller-Hinton Broth (CAMHB)

- Sterile dimethyl sulfoxide (DMSO) or ethanol (for solubilizing this compound)

- 96-well microtiter plates

- Test organism (e.g., S. aureus ATCC 29213 for quality control)

- Procedure:

- Preparation of Inoculum: Adjust the turbidity of a bacterial suspension in broth to a 0.5 McFarland standard, resulting in approximately 1-2 x 10^8 CFU/mL. Further dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the well.

- Compound Dilution: Prepare a stock solution of this compound in DMSO. Create a series of two-fold dilutions of this compound in CAMHB across the 96-well plate. The final concentration of DMSO in any well should not exceed 1% (v/v).

- Inoculation: Add the prepared bacterial inoculum to each well of the dilution plate.

- Incubation: Incub the plate at 35°C ± 2°C for 16-20 hours.

- Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

2. Biofilm Assay against *Candida albicans*

This protocol is adapted from a study investigating the effect of this compound on C. albicans biofilms [4].

- Principle: Assess the ability of this compound to reduce the viability of pre-formed fungal biofilms.

- Materials:

- Candida albicans strain (e.g., ATCC: SC5314/MYA2876)

- This compound (e.g., 1-monolaurin, 99.9%)

- Yeast Nitrogen Base (YNB) medium with 50 mM glucose

- 24-well cell culture plates

- Sabouraud Dextrose Agar (SDA) plates

- Phosphate Buffered Saline (PBS)

- Procedure:

- Biofilm Formation: Prepare an inoculum of C. albicans at 1 x 10^6 CFU/mL in YNB medium with glucose. Pipette 1 mL of this inoculum into each well of a 24-well plate. Incubate for 24 hours at 37°C in 5% CO₂ to allow for initial biofilm growth.

- Treatment: After 24 hours, carefully aspirate the medium from the wells. Add 100 µL of this compound solution at the desired concentrations (e.g., 10xMIC and 20xMIC) to the established biofilms.

- Post-Treatment Analysis:

- Viability Counts: Gently wash the biofilms with PBS to remove non-adherent cells. Scrape the biofilms from the well surface, serially dilute in PBS, and plate on SDA. Count the colony-forming units (CFU) after incubation.

- Microscopy: For structural analysis, biofilms can be stained and visualized using fluorescence or scanning electron microscopy to observe architectural disruption.

Current Research and Evidence Gaps

Emerging research continues to explore the applications of this compound.

- A 2025 prospective cohort study found that higher serum levels of this compound (with a cut-off of >0.45 µg/mL) were associated with a significantly lower risk of contracting COVID-19 in healthcare workers [5].

- A 2025 study demonstrated that this compound effectively inhibited antibiotic-resistant S. aureus isolated from patients with atopic dermatitis, with a low MIC of 2 µg/mL and no cytotoxicity to human skin cells [2].

- Research in animal science shows that this compound-based feed additives can modulate gut microbiomes and reduce methane emissions in livestock [6] [7].

However, a critical evidence gap remains. A 2020 review in the Journal of Chiropractic Medicine concluded that there is no peer-reviewed evidence from human clinical trials supporting the efficacy of orally supplemented this compound for systemic antimicrobial purposes. The existing positive human evidence is limited to topical applications, such as intravaginal tampons and mouthwash [1] [8].

References

- 1. The Clinical Use of this compound as a Dietary Supplement [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits antibiotic-resistant Staphylococcus ... [nature.com]

- 3. This compound: Benefits, Dosage, and Side Effects [healthline.com]

- 4. In vitro evaluation of antifungal activity of this compound ... [pmc.ncbi.nlm.nih.gov]

- 5. Higher Serum this compound Is Associated with a Lower Risk ... [mdpi.com]

- 6. Effects of the this compound Based Feed Additive MGOsyn on ... [frontiersin.org]

- 7. Alpha-monolaurin » Stimulates the immune system of animals [olusplus.com]

- 8. The Clinical Use of this compound as a Dietary Supplement [sciencedirect.com]

monolaurin sources coconut oil human breast milk

Natural Sources and Quantitative Analysis

Monolaurin, or glycerol monolaurate (GML), is a monoglyceride derived from lauric acid. Its presence is significant in only a few natural sources, primarily coconut oil and human breast milk [1] [2].

The table below summarizes the typical concentrations of this compound and its precursor, lauric acid, in these key sources:

| Source | Lauric Acid (C12:0) Content | This compound (GML) Content | Analytical Methods (from literature) |

|---|---|---|---|

| Coconut Oil | ~45-52% of total fatty acids [3] | Low (formed via hydrolysis) [4] | Not specified in search results |

| Human Breast Milk | ~18.3% of Free Fatty Acids [5] | ~3000 µg/mL [2] | LC-HRMS for FFAs [5]; Pasteurized milk analysis for GML [2] |

| Bovine Milk | Not prominently specified | ~150 µg/mL [2] | Pasteurized milk analysis [2] |

| Infant Formula | Not prominently specified | Not Detected [2] | Pasteurized milk analysis [2] |

A striking finding is the high concentration of GML in human breast milk, which is approximately 20 times greater than in bovine milk and undetectable in a common infant formula (Similac Advance) [2]. This suggests a significant biological role for GML in infant nutrition and immunity.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with the most robust evidence supporting its antimicrobial effects.

Antimicrobial Activity

This compound demonstrates broad-spectrum activity against bacteria, viruses, and biofilms. Its efficacy is significantly higher than lauric acid, with some studies showing it to be up to 200 times more potent against certain microbes [1].

- Target Microbes: It is effective against a wide range of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), some Gram-negative bacteria (e.g., Neisseria gonorrhoeae, E. coli in synergy with other milk compounds), and enveloped viruses (e.g., HIV-1, HSV-2) [1] [2].

- Primary Mechanism: The leading proposed mechanism is the disruption of lipid bilayers [1]. As a surfactant, GML integrates into microbial cell membranes, compromising their integrity and causing leakage of cellular contents [4].

- Additional Mechanisms:

- Inhibition of toxin production in Gram-positive bacteria (e.g., staphylococcal enterotoxins) at sub-bactericidal concentrations [1].

- Disruption of bacterial signal transduction, preventing virulence factor expression [4].

- Synergy with antibiotics. Recent studies show GML can restore efficacy of β-lactam antibiotics against resistant S. aureus by downregulating the blaZ gene responsible for β-lactamase production [4].

The following diagram illustrates these multifaceted antimicrobial mechanisms:

Mechanisms of this compound's antimicrobial action include membrane disruption and virulence inhibition.

Anti-inflammatory and Antiviral Activities

- Anti-inflammatory: GML in human milk can inhibit superantigen and bacterial-induced IL-8 production in human epithelial cells, suggesting a role in modulating inflammatory responses [2].

- Antiviral: The activity is primarily against enveloped viruses (e.g., SARS-CoV-2, HIV). GML is thought to disrupt the viral envelope, preventing attachment and entry into host cells [6] [7]. A 2025 prospective cohort study associated higher serum this compound levels (>0.45 µg/mL) with a significantly lower risk of contracting COVID-19 [6] [7].

Anticancer Potential of Lauric Acid

While direct evidence for this compound is limited, its precursor, lauric acid, shows promising anticancer activity. In vitro studies on breast and endometrial cancer cells demonstrate that lauric acid can [8]:

- Induce oxidative stress (increase ROS generation).

- Activate the EGFR/ERK/AP1 signaling pathway.

- Upregulate p21Cip1/WAF1 expression in a p53-independent manner.

- Promote apoptosis (programmed cell death) and inhibit proliferation.

Experimental Protocols for Key Assays

For researchers aiming to validate or build upon these findings, here are summaries of key experimental methodologies.

Broth Microdilution for Antimicrobial Testing

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound [9] [4].

- Procedure:

- Preparation of this compound Stock: Dissolve this compound in dimethyl sulfoxide (DMSO) and then dilute in a broth medium like Tryptic Soy Broth (TSB). A typical stock concentration is 2 mg/mL with a final DMSO concentration ≤5% (v/v) [4].

- Microdilution: Perform serial two-fold dilutions of the stock in a 96-well microtiter plate.

- Inoculation: Add a standardized bacterial inoculum (~5 × 10⁵ CFU/mL) to each well.

- Incubation & Reading: Incubate the plate at 37°C for 16-20 hours. The MIC is defined as the lowest concentration of this compound that completely prevents visible growth [4].

Synergy Testing (Checkerboard Assay)

This protocol assesses the synergistic interaction between this compound and conventional antibiotics [4].

- Procedure:

- Plate Setup: Prepare a two-dimensional checkerboard of serial dilutions in a 96-well plate, with one agent (e.g., antibiotic) diluted along the rows and the other (this compound) diluted along the columns.

- Inoculation: Add the bacterial suspension as described above.

- Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) Index.

- FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

- Synergy is typically defined as an FIC Index ≤ 0.5 [4].

Quantifying Gene Expression (RT-PCR)

This method was used to show that this compound downregulates the blaZ gene in S. aureus [4].

- Workflow:

- Treatment & RNA Extraction: Treat bacterial cultures with sub-inhibitory concentrations of this compound (e.g., 250-500 µg/mL). Extract total RNA.

- Reverse Transcription: Convert RNA to complementary DNA (cDNA).

- Quantitative PCR: Amplify the target gene (blaZ) and a reference housekeeping gene using specific primers and a fluorescent dye. The change in gene expression is calculated using the 2–ΔΔCt method.

The experimental workflow for gene expression analysis is visualized below:

RT-PCR workflow for analyzing gene expression changes after this compound treatment.

Research Gaps and Future Directions

Despite promising data, several gaps remain for drug development professionals to consider:

- Human Clinical Evidence: A 2020 review highlighted a critical lack of human clinical trials for oral this compound supplementation, with existing evidence primarily from in vitro studies and topical applications [1]. More rigorous clinical trials are needed.

- Bioavailability and Metabolism: The pharmacokinetics of orally administered this compound are not well understood, including how much lauric acid is endogenously converted to this compound in vivo [1].

- Formulation Challenges: The low solubility and stability of GML in aqueous environments present a significant hurdle for systemic drug development [1]. Advanced delivery systems like lipid nanocapsules or microemulsions are being explored to enhance its efficacy [1] [4].

References

- 1. The Clinical Use of this compound as a Dietary Supplement [pmc.ncbi.nlm.nih.gov]

- 2. Glycerol Monolaurate Contributes to the Antimicrobial and ... [nature.com]

- 3. Virgin Coconut Oil and Its Lauric Acid, Between Anticancer ... [pmc.ncbi.nlm.nih.gov]

- 4. Novel synergistic interactions between this compound, a mono ... [pmc.ncbi.nlm.nih.gov]

- 5. Determination of Free Fatty Acids in Breast Milk Reveals the ... [pmc.ncbi.nlm.nih.gov]

- 6. Higher Serum this compound Is Associated with a Lower Risk ... [pmc.ncbi.nlm.nih.gov]

- 7. Higher Serum this compound Is Associated with a Lower Risk ... [mdpi.com]

- 8. The lauric acid-activated signaling prompts apoptosis in ... [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits antibiotic-resistant Staphylococcus ... [nature.com]

monolaurin antiviral activity enveloped viruses

Proposed Antiviral Mechanisms

Research suggests monolaurin employs a multi-pronged strategy against enveloped viruses. The following diagram illustrates these key mechanisms and their interrelationships.

The antiviral mechanisms involve direct action on the viral envelope and modulation of the host immune response.

Detailed Experimental Data and Protocols

For research and development purposes, this section provides detailed quantitative results and methodologies from key studies.

In Vitro Antiviral Activity Assay (Seneca Valley Virus Model)

The following table summarizes the experimental workflow and results that demonstrated this compound's potent in vitro activity [1].

| Experimental Step | Details | Results & Analysis |

|---|---|---|

| Cell Line & Virus | BHK-21 cells; Seneca Valley Virus (SVV) strain. | N/A |

| Cytotoxicity (CCK-8 Assay) | Maximum Non-Toxic Dose (MNTD) determined after 48h exposure. | MNTD: 0.781 µg/mL (Cell viability >90%) |

| Viral Inhibition Assay | Cells infected with 100 TCID(_{50}) of SVV + treatment at 1 MNTD. | Viral Replication Inhibition: ~80% |

| Key Findings | This compound was the most effective medium-chain fatty acid (MCFA) derivative tested. | Effective at non-cytotoxic concentrations. |

In Vivo Therapeutic Efficacy (Piglet Model of PEDV Infection)

This table outlines the design and results of an in vivo study investigating this compound's protective effects against a coronavirus [2].

| Parameter | Experimental Details | Key Outcomes (ML+PEDV vs. PEDV Group) |

|---|---|---|

| Animal Model | 7-day-old piglets. | N/A |

| Dosing Protocol | Oral administration of 100 mg/kg·BW for 7 days before PEDV challenge. | N/A |

| Clinical Symptoms | Diarrhea score, growth performance. | Significantly alleviated diarrhea; no significant impact on growth performance (ADG, ADFI). |

| Virological & Tissue Analysis | Viral load (qPCR), intestinal morphology (H&E staining). | Reduced PEDV replication; improved villi height/crypt depth ratio, promoting intestinal recovery. |

| Immunological Response | Serum cytokines (ELISA), jejunum proteomics (LC-MS/MS). | Decreased pro-inflammatory cytokines (IL-6, IL-8); 38 DEPs enriched in interferon-related pathways. |

| Western Blot Validation | Analysis of interferon-stimulated genes (ISGs). | Upregulation of Mx1, DDX58, and ISG15 proteins. |

Future Research and Formulation Strategies

A primary focus in advancing this compound therapeutics is improving its bioavailability and efficacy through novel formulations. A 2024 study highlighted that a nanoemulsion formulation significantly enhanced the efficacy of this compound against both SARS-CoV-2 and Influenza A (H1N1) in vitro [3]. This delivery system is a promising strategy for clinical application.

The same animal study on PEDV suggested that this compound's protection is not due to direct virucidal activity alone but through a complex host-directed mechanism, potentially by regulating the interferon pathway to restore cellular homeostasis [2]. Future research should further elucidate this immunomodulatory mechanism.

Critical Considerations and Research Gaps

- Spectrum of Activity: Most evidence supports activity against enveloped viruses. Its efficacy against non-enveloped viruses remains less clear and requires further investigation [1].

- Translational Challenges: While human cohort data is promising [4] [5], well-designed human intervention trials are needed to establish definitive causal relationships and effective dosing regimens for prophylaxis or therapy.

References

- 1. In vitro and in vivo antiviral activity of this compound against ... [frontiersin.org]

- 2. This compound Confers a Protective Effect Against Porcine ... [pmc.ncbi.nlm.nih.gov]

- 3. Enhancing the efficacy of this compound against SARS-CoV-2 ... [sciencedirect.com]

- 4. Higher Serum this compound Is Associated with a Lower Risk ... [mdpi.com]

- 5. Higher Serum this compound Is Associated with a Lower Risk ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Review: Monolaurin Antibacterial Activity Against Gram-Positive Bacteria

Introduction and Executive Summary

Monolaurin (glycerol monolaurate, GML), a monoglyceride derived from lauric acid, is a naturally occurring compound with well-documented broad-spectrum antimicrobial properties. This whitepaper synthesizes current scientific evidence on its specific activity against Gram-positive bacteria, which are notably more susceptible to its effects than Gram-negative species due to differences in cell wall structure. The compound's mechanism of action is multifaceted, involving direct physical disruption of the bacterial cell membrane, inhibition of biofilm formation and eradication, and modulation of bacterial gene expression, including downregulation of critical resistance genes.

Recent research highlights this compound's potent efficacy against clinically significant pathogens such as Staphylococcus aureus (including methicillin-resistant MRSA strains), Streptococcus species, Clostridium perfringens, and Staphylococcus epidermidis [1] [2] [3]. Its ability to act synergistically with β-lactam antibiotics and its strong antibiofilm activity position it as a compelling candidate for addressing the global crisis of antimicrobial resistance, particularly in persistent and device-associated infections [2] [4].

Mechanisms of Antibacterial Action

This compound employs a multi-target mechanism against Gram-positive bacteria, making it difficult for bacteria to develop resistance. The primary and most well-understood mode of action is the disintegration of the microbial cell membrane.

- Membrane Disruption: As an amphipathic molecule, this compound integrates into the lipid bilayer of the bacterial cytoplasmic membrane. This integration destabilizes the membrane, causing loss of membrane integrity and potential, ultimately leading to leakage of cellular contents and cell death [5]. This mechanism is highly effective against Gram-positive bacteria because their single peptidoglycan layer offers less protection against lipid-disrupting agents compared to the complex outer membrane of Gram-negative bacteria.

- Inhibition of Virulence and Signal Transduction: Beyond direct lysis, this compound interferes with bacterial pathogenicity. It has been shown to block the production of staphylococcal toxins and quell the signaling pathways that lead to inflammation in host cells [5]. Furthermore, it suppresses the expression of key resistance genes; for instance, it significantly reduces the expression of the beta-lactamase (blaZ) gene in S. aureus, thereby restoring susceptibility to β-lactam antibiotics [2].

- Anti-Biofilm Activity: this compound is highly effective in preventing the formation of biofilms and eradicating pre-existing ones. It reduces bacterial cell attachment and downregulates genes associated with biofilm production, such as the icaD gene in staphylococci, which is crucial for synthesizing polysaccharide intercellular adhesin (PIA) [4] [6].

The following diagram illustrates the primary antibacterial mechanisms of this compound against a Gram-positive bacterial cell:

This compound's multi-target mechanisms lead to potent antibacterial outcomes.

Quantitative Efficacy Data (MIC, MBC, BIC, BEC)

The antibacterial and antibiofilm potency of this compound is quantified through standard microbiological parameters. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that prevents visible bacterial growth, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that kills ≥99.9% of planktonic cells. For biofilms, the Biofilm Inhibitory Concentration (BIC) and Biofilm Eradication Concentration (BEC) are critical metrics.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Gram-Positive Bacteria

| Bacterial Strain | MIC Range | Key Findings / Specific MIC Values | Source |

|---|---|---|---|

| Staphylococcus aureus (including MRSA) | 0.002 - 2 mg/mL [3] [4] | 2 µg/mL (ATCC 29213); 250-2000 µg/mL (clinical isolates) [2] [3] | [2] [3] [4] |

| Streptococcus pneumoniae | 0.01 mg/mL | 10 mg/L [1] | [1] |

| Clostridium perfringens | 1 - 2 mg/mL | 1,000 - 2,000 mg/L [1] | [1] |

| Enterococcus faecalis | >20 mg/mL | Resistant to high concentrations [1] | [1] |

| Staphylococcus epidermidis (Biofilm) | >1 mg/mL (Planktonic) | MIC for planktonic cells >1000 µg/mL [6] | [6] |

Table 2: Biofilm Inhibitory and Eradication Concentrations (BIC/BEC)

| Parameter | Bacterial Strain | Value (BIC50 / BEC50) | Source |

|---|---|---|---|

| Biofilm Inhibition | S. epidermidis | 26.7 µg/mL (BIC50) | [6] |

| Biofilm Inhibition | S. epidermidis | 168.7 µg/mL (BIC80) | [6] |

| Biofilm Eradication | S. epidermidis | 322.5 µg/mL (BEC50) | [6] |

| Biofilm Eradication | MRSA | 203.6 µg/mL (IC50 for formation) | [4] |

| Biofilm Eradication | MRSA | 379.3 µg/mL (IC50 for pre-formed biofilm) | [4] |

> Note on MIC Variability: Reported MIC values can vary based on experimental methodology (e.g., agar dilution vs. broth microdilution), growth medium, and specific bacterial isolate. The data above represents ranges from multiple studies.

Detailed Experimental Protocols

To ensure reproducibility in a research setting, below are detailed methodologies for key assays used to evaluate this compound's activity.

Determination of Minimum Inhibitory Concentration (MIC) via Agar Dilution

This protocol is adapted from methods used in multiple studies [2] [4].

- This compound Preparation: Prepare a stock solution of this compound (e.g., 4 mg) in pure dimethyl sulfoxide (DMSO). Dilute this stock with Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB) to achieve the desired initial concentration (e.g., 2 mg/mL) with a final DMSO concentration not exceeding 5% (v/v). A 5% DMSO solution is used as a negative control.

- Agar Plate Preparation: Create successive two-fold dilutions of this compound in molten Mueller-Hinton Agar (MHA). Pour the agar into plates to solidify. The concentration range should typically span from 1 µg/mL to 2000 µg/mL or higher, depending on the expected MIC.

- Inoculum Preparation: Grow the test bacterium overnight in a suitable broth. Adjust the suspension to a standard turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Further dilute the bacterial suspension as needed.

- Inoculation and Incubation: Spot-inoculate the agar plates (e.g., with 1-2 µL) or use a multi-inoculator to transfer the standardized bacterial inoculum onto the surface of the agar plates containing the this compound dilutions.

- Incubation and MIC Determination: Incubate the plates at 37°C for 16-24 hours. The MIC is defined as the lowest concentration of this compound that completely prevents visible growth on the agar plate.

Biofilm Inhibitory Concentration (BIC) Assay using Microtiter Plate

This protocol is based on the tissue culture plate (TCP) method described in the literature [4] [6].

- Inoculum and Plate Setup: Prepare a bacterial suspension in a nutrient-rich broth like TSB supplemented with 1% glucose (TSBglu) to a density of ~1x10^6 CFU/mL.

- Compound Addition: Aliquot the bacterial suspension into a sterile, U-bottom or flat-bottom 96-well microtiter plate. Add this compound (from a DMSO stock) to the wells to achieve a range of final concentrations. Include growth control (bacteria without this compound) and sterility control (broth only) wells.

- Biofilm Formation: Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.

- Biofilm Quantification:

- Carefully remove the planktonic cells and media from the wells.

- Wash the wells gently with a phosphate-buffered saline (PBS, pH 7.2-7.4) to remove non-adherent cells.

- Fix the adherent biofilm with 99% methanol for 15 minutes, then empty and air-dry the plates.

- Stain the biofilms with 1% crystal violet solution for 5-15 minutes.

- Wash the plates thoroughly with water to remove excess stain.

- Elute the bound crystal violet with 95% ethanol or 33% glacial acetic acid.

- Measurement and Analysis: Measure the optical density (OD) of the eluted dye at 595 nm using a microplate reader. The percentage of biofilm inhibition is calculated using the formula:

[(OD_growth_control - OD_sample) / OD_growth_control] x 100. The BIC50 and BIC80 are determined as the concentrations that inhibit 50% and 80% of biofilm formation, respectively, often calculated via probit analysis regression.

The workflow for the key assays discussed is summarized below:

Standardized experimental workflows for determining MIC/MBC and BIC/BEC.

Synergistic Interactions with Antibiotics

A highly promising aspect of this compound is its ability to restore the efficacy of conventional antibiotics against resistant strains.

- Synergy with β-Lactams: Research demonstrates a strong synergistic interaction between this compound and β-lactam antibiotics (e.g., ampicillin, penicillin) against S. aureus, including MRSA. This synergy is quantified using the Fractional Inhibitory Concentration (FIC) Index [2] [4]. An FIC Index of ≤0.5 indicates synergy. Studies report synergistic rates of 83.3% to 100% for such combinations [2].

- Mechanism of Synergy: The synergy is attributed to this compound's ability to downregulate the expression of the blaZ gene, which encodes beta-lactamase, the enzyme responsible for breaking down β-lactam antibiotics [2]. By suppressing this key resistance mechanism, this compound effectively resensitizes the bacteria to the antibiotic.

Research Gaps and Future Directions

Despite the compelling in vitro evidence, several steps are required to translate these findings into clinical applications.

- In Vivo Efficacy and Toxicology: There is a pressing need for comprehensive in vivo studies in animal models and humans to validate efficacy, determine appropriate dosing, and establish detailed pharmacokinetic and safety profiles [7].

- Formulation Challenges: Developing optimal delivery systems (e.g., nanoparticles, liposomes, topical gels) is crucial to overcome potential solubility issues and ensure effective concentrations reach the target site of infection.

- Expanded Spectrum and Combination Studies: Further research should explore synergies with other classes of antibiotics beyond β-lactams and investigate efficacy against a broader panel of Gram-positive and Gram-negative pathogens.

References

- 1. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives... [pubmed.ncbi.nlm.nih.gov]

- 2. Novel synergistic interactions between this compound, a mono ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits antibiotic-resistant Staphylococcus ... [nature.com]

- 4. Antimicrobial and Antibiofilm Activity of this compound against ... [pmc.ncbi.nlm.nih.gov]

- 5. (Glycerol Monolaurate) and the Human Microbiome this compound [lauricidin.com]

- 6. The 1-monolaurin inhibit growth and eradicate the biofilm ... [bmcproc.biomedcentral.com]

- 7. Relationship: Infection (bacterial) and this compound [caringsunshine.com]

monolaurin synthesis method lauric acid glycerol esterification

Application Notes: Monolaurin Synthesis via Esterification

Introduction

This compound (glycerol monolaurate) is a monoglyceride known for its antimicrobial, antiviral, and immune-stimulating properties [1]. It is the monoester of lauric acid (a medium-chain fatty acid) and glycerol. This document details established synthesis methods, focusing on esterification, which is central to producing high-quality this compound for pharmaceutical and food-grade applications [2] [3]. The choice of synthesis method—chemical catalysis, enzymatic catalysis, or autocatalytic—impacts the yield, purity, environmental footprint, and economic viability of the process [3].

Synthesis Methods & Quantitative Comparison

The following table summarizes the three primary methods for synthesizing this compound.

Table 1: Comparison of this compound Synthesis Methods

| Parameter | Chemical Catalysis | Enzymatic Catalysis | Autocatalytic |

|---|---|---|---|

| Catalyst | H₂SO₄ or pTSA (2.5-7.5% w/w) [2] |

Immobilized Candida antarctica lipase (e.g., Lipozyme 435, 5.38% w/w) [3] | None |

| Temperature | 130 °C [2] | 56.95 °C [3] | 190-220 °C [3] |

| Molar Ratio (LA:Glycerol) | 1:1 [2] | 4.75:1 [3] | Not Specified |

| Reaction Time | 6 hours [2] | Optimized via RSM [3] | Not Specified |

| This compound Yield | 43.54% (with 2.5% pTSA) [2] | 49.5% [3] | 41.7% [3] |

| Key Advantages | Relatively high yield, fast reaction, low-cost catalyst. | High specificity, milder conditions, cleaner product, lower energy consumption. | No catalyst cost. |

| Key Disadvantages | Formation of di-/trilaurin byproducts, requires purification, corrosive catalyst [2]. | Higher catalyst cost, potential for enzyme deactivation. | High energy cost, random reactions, darkened product color [3]. |

Beyond the core metrics in Table 1, a techno-economic and environmental analysis reveals significant broader impacts.

Table 2: Techno-Economic and Environmental Profile (Comparative Basis)

| Aspect | Chemical & Autocatalytic (CHEM/AUT) | Enzymatic (ENZ) |

|---|---|---|

| Capital Investment | Baseline (Higher) | 3-4 times lower [3] |

| CO₂ Emissions | 678.7 t CO₂ eq/year [3] | 50 t CO₂ eq/year [3] |

| Process Summary | Requires high temperatures and subsequent molecular distillation to achieve >90% purity, which is energy-intensive [3]. | A one-step, solvent-free process in an inert membrane reactor where reaction and separation occur simultaneously, reducing steps and costs [3]. |

Detailed Experimental Protocols

3.1 Chemical Synthesis using p-Toluenesulfonic Acid (pTSA)

This procedure is adapted from the work of Nitbani et al. [2].

Materials:

- Lauric Acid (0.01 mol, 2.003 g)

- Glycerol (0.01 mol, 0.92 g)

- p-Toluenesulfonic acid (pTSA) catalyst (2.5%, 5%, or 7.5% w/w of lauric acid)

- Ethyl acetate, distilled water, anhydrous Na₂SO₄, hydroalcoholic solution (Ethanol:Water = 8:2), n-hexane

Procedure:

- Reaction: In a three-necked flask, combine lauric acid, glycerol, and pTSA catalyst. Heat the mixture at 130 °C for 6 hours in an oil bath with continuous stirring.

- Crude Extraction: Cool the reaction product and dissolve it in ethyl acetate. Wash this solution with distilled water until a neutral pH is reached.

- Drying: Dry the organic (ethyl acetate) layer with anhydrous Na₂SO₄ and concentrate it using a rotary evaporator.

- Purification: To purify this compound, take the crude product and mix it with a hydroalcoholic solution (10 times the volume of the crude). Extract this mixture three times with n-hexane. The this compound remains in the hydroalcoholic phase.

- Product Recovery: Separate the hydroalcoholic phase and remove the solvent to obtain purified 1-monolaurin as a white solid.

The workflow for this chemical synthesis protocol is outlined below.

3.2 Enzymatic Synthesis using Lipozyme 435

This green chemistry approach is based on the work of Abdelmoez et al. [3].

Materials:

- Lauric Acid (purity ≥99%)

- Glycerol (purity ≥99.7%)

- Immobilized Candida antarctica lipase (Lipozyme 435)

- Molecular sieves (4 Å)

Procedure:

- Setup: Conduct the reaction in an inert membrane reactor (IMR) to combine reaction and enzyme separation in one unit.

- Reaction: Mix lauric acid and glycerol in a molar ratio of 4.75:1 in a solvent-free system. Add 5.38% w/w Lipozyme 435 and 14.85% w/w molecular sieves.

- Conditions: Incubate the reaction mixture at 56.95 °C for the optimized time determined by Response Surface Methodology (RSM).

- Termination & Analysis: Separate the enzyme via the IMR filter. The resulting α-monolaurin can be analyzed directly by Gas Chromatography (GC).

Analytical Methods for Quantification

Accurate quantification of this compound and its byproducts (dilaurin, trilaurin) is crucial. The following table compares two standard analytical techniques.

Table 3: Comparison of Analytical Methods for this compound and Related Compounds

| Parameter | GC-FID Method | HPLC-ELSD Method |

|---|---|---|

| Principle | Separation by volatility after derivatization to trimethylsilyl derivatives [4]. | Separation by polarity without the need for derivatization [4]. |

| Best For | Quantification of Lauric Acid, This compound, and Dilaurin [4]. | Quantification of This compound, Dilaurin, and Trilaurin [4]. |

| Linearity Range | 0.1 - 10.0 mg/mL [4] | 0.1 - 10.0 mg/mL [4] |

| LOD / LOQ | LOD: 0.033-0.067 mg/mL; LOQ: 0.099-0.201 mg/mL [4] | LOD: 0.033-0.260 mg/mL; LOQ: 0.099-0.789 mg/mL [4] |

| Key Note | More sensitive for Lauric Acid [4]. | More sensitive for Trilaurin [4]. |

Summary & Workflow Selection

The choice of synthesis method involves a direct trade-off between initial yield/cost and long-term sustainability/efficiency.

For most research and development applications, particularly where product purity and environmental impact are valued, the enzymatic method is highly recommended despite its higher catalyst cost. The chemical method is a robust and well-established alternative for rapid production. The autocatalytic method is generally less attractive due to its high energy demands and lower yield.

References

- 1. Effects of this compound on intestinal barrier, blood ... [cambridge.org]

- 2. and Antibacterial Activity 1- Synthesis - Oriental Journal of... This compound [orientjchem.org]

- 3. techno-economic and environmental study for this compound [link.springer.com]

- 4. Optimization and comparison of GC-FID and HPLC-ELSD ... [sciencedirect.com]

monolaurin cytotoxicity assay human cell lines

Cytotoxicity Profile in Human Cell Lines

The table below summarizes findings from studies investigating the effects of monolaurin on various human cell lines.

| Cell Line | Cell Type | Key Findings | Experimental Method | Citation |

|---|---|---|---|---|

| Epidermal & Dermal cells | Normal skin cells | No cytotoxicity observed at this compound concentration of 2 µg/mL (MIC for S. aureus). | Tetrazolium bromide (MTT) assay | [1] [2] |

| MCF-7 | Human breast cancer cells | Significant reduction in cell viability; IC50 value of 80 µg/mL. | Standard MTT assay | [3] |

| MCF-10A | Normal human breast cells | No significant cytotoxic effect at concentrations up to 120 µg/mL. | Standard MTT assay | [3] |

| Human Primary T Cells | Immune cells | Doses between 0.1 µg/mL and 50 µg/mL caused little to no change in cell viability after 24 hours. Doses above 50 µg/mL drastically decreased viability. | Trypan blue staining | [4] |

Detailed Experimental Protocols

Here are the methodologies used in the cited studies for assessing cytotoxicity and cell viability.

Protocol 1: Tetrazolium Bromide (MTT) Assay for Cytotoxicity Screening

This protocol is adapted from studies on skin and breast cancer cells to assess cell metabolic activity as an indicator of viability [1] [2] [3].

- 1. Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in appropriate complete growth medium. Incubate for 24 hours (37°C, 5% CO₂) to allow cell attachment.

- 2. Compound Treatment:

- Prepare a stock solution of this compound. For example, one study used 4 mg of this compound solubilized in 100 µL of DMSO, then diluted in culture medium to a final concentration of 2 mg/mL [5].

- Serially dilute the stock solution in cell culture medium to create a range of concentrations (e.g., 20-120 µg/mL for cancer cells, 2 µg/mL and higher for normal cells). Include a negative control (medium with the same concentration of vehicle, e.g., 5% DMSO) and a blank control (medium only) [3] [5].

- Aspirate the medium from the pre-incubated plate and add 100 µL of each test concentration to the respective wells. Incubate for a defined period (e.g., 24-72 hours).

- 3. MTT Application: After treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.

- 4. Solubilization and Measurement: Carefully remove the medium and dissolve the formed formazan crystals by adding 100-150 µL of DMSO or acidified isopropanol to each well. Shake the plate gently for a few minutes.

- 5. Data Analysis: Measure the absorbance at a wavelength of 570 nm, with a reference wavelength of 630-690 nm, using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined using non-linear regression analysis.

Protocol 2: Trypan Blue Exclusion Assay for Cell Viability and Counting